molecular formula C21H21NO2 B5724793 4-(2-methylpropoxy)-N-naphthalen-1-ylbenzamide

4-(2-methylpropoxy)-N-naphthalen-1-ylbenzamide

Cat. No.: B5724793
M. Wt: 319.4 g/mol
InChI Key: HZAIIYHGKYFAOG-UHFFFAOYSA-N
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Description

4-(2-methylpropoxy)-N-naphthalen-1-ylbenzamide is an organic compound with a complex structure, featuring a benzamide core substituted with a naphthyl group and a 2-methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropoxy)-N-naphthalen-1-ylbenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Naphthyl Group: The naphthyl group is introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with the benzamide derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 2-Methylpropoxy Group: The final step involves the etherification of the benzamide derivative with 2-methylpropanol in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropoxy)-N-naphthalen-1-ylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

4-(2-methylpropoxy)-N-naphthalen-1-ylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-methylpropoxy)-N-naphthalen-1-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methylpropoxy)-N-phenylbenzamide: Similar structure but lacks the naphthyl group.

    4-(2-methylpropoxy)-N-naphthalen-1-ylacetamide: Similar structure but with an acetamide group instead of benzamide.

Uniqueness

4-(2-methylpropoxy)-N-naphthalen-1-ylbenzamide is unique due to the presence of both the naphthyl and 2-methylpropoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(2-methylpropoxy)-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-15(2)14-24-18-12-10-17(11-13-18)21(23)22-20-9-5-7-16-6-3-4-8-19(16)20/h3-13,15H,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAIIYHGKYFAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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